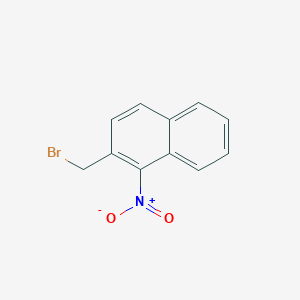
2-(Bromomethyl)-1-nitronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-1-nitronaphthalene is an organic compound with the molecular formula C11H8BrNO2 It is a derivative of naphthalene, where a bromomethyl group and a nitro group are attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1-nitronaphthalene typically involves the bromination of 1-nitronaphthalene. One common method is to react 1-nitronaphthalene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under light or heat to facilitate the bromination reaction . The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1-nitronaphthalene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogenation reactions are performed under atmospheric or elevated pressures of hydrogen gas, often in the presence of a metal catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, though these reactions are less frequently applied to this compound.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, resulting in compounds like azides, thiols, or ethers.
Reduction: The major product is 2-(aminomethyl)-1-naphthylamine.
Oxidation: Potential products include naphthoquinones or other oxidized derivatives.
Scientific Research Applications
2-(Bromomethyl)-1-nitronaphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of biological systems, particularly in the development of probes and markers for imaging and diagnostic purposes.
Industrial Applications: The compound is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1-nitronaphthalene involves its reactivity towards nucleophiles and its ability to undergo reduction and oxidation reactions. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)naphthalene: Lacks the nitro group, making it less reactive in redox reactions.
2-(Bromomethyl)-1,3-dioxolane: Contains a dioxolane ring, altering its reactivity and applications.
Ethyl 2-(bromomethyl)acrylate: Features an acrylate group, leading to different reactivity and uses in polymer chemistry.
Uniqueness
2-(Bromomethyl)-1-nitronaphthalene is unique due to the presence of both a bromomethyl and a nitro group on the naphthalene ring. This combination of functional groups imparts distinct reactivity, making it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H8BrNO2 |
|---|---|
Molecular Weight |
266.09 g/mol |
IUPAC Name |
2-(bromomethyl)-1-nitronaphthalene |
InChI |
InChI=1S/C11H8BrNO2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13(14)15/h1-6H,7H2 |
InChI Key |
OGNHBZHFEWBUQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















